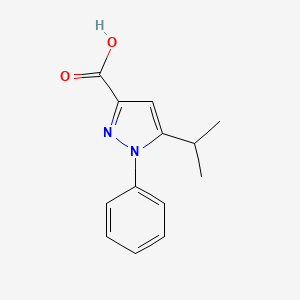

1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are of significant interest due to their wide range of applications in pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 5-phenyl-1H-pyrazole-3-carboxylic acid was performed by esterification with methanol . Another related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, was synthesized using a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one . Additionally, the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides involved the reaction of 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as NMR, IR, and mass spectroscopy, as well as X-ray diffraction . For example, the crystal structure of methyl 5-phenyl-1H-pyrazole-3-carboxylate was stabilized by intermolecular aromatic π–π interactions and various types of hydrogen bonds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. For instance, the cyclocondensation reaction of 4-benzoyl-1-(3-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate led to the formation of new pyrazole derivatives . The functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols were also studied, leading to the formation of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be quite diverse. For example, the single crystals of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol were characterized by powder XRD, FT–IR, TG–DTA–DSC, and dielectric study, revealing stability up to 160 °C and a decomposition pattern . The dielectric constant of these crystals was found to decrease with increasing frequency of the applied field .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a compound that can be related to the synthesis of various heterocyclic compounds. In the realm of organic synthesis, compounds like DCNP (4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one) and its derivatives are valued as building blocks for creating diverse heterocyclic compounds. These include structures such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of DCNP under mild conditions facilitates the generation of versatile cynomethylene dyes from a broad spectrum of precursors, indicating the potential utility of related compounds like 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid in similar synthetic applications (Gomaa & Ali, 2020).

Biological Activities and Drug Synthesis

The synthesis and biological applications of pyrazole carboxylic acid derivatives are of significant interest in medicinal chemistry. These compounds serve as a significant scaffold in heterocyclic compounds due to their various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of pyrazole carboxylic acid derivatives and their diverse biological applications highlight the compound's importance in drug discovery and development. This mini-review provides a detailed overview of the synthesis methods and the biological activities of pyrazole carboxylic acid derivatives, serving as a guide for scientists in medicinal chemistry (Cetin, 2020).

Contribution to Drug Metabolism Studies

Investigations into the chemical inhibitors of cytochrome P450 isoforms in human liver microsomes have revealed the importance of specific inhibitors in deciphering the involvement of CYP isoforms in drug metabolism. This knowledge is critical for predicting potential drug-drug interactions (DDIs) when multiple drugs are co-administered to patients. Such studies underscore the significance of understanding the metabolic pathways and interactions of compounds like 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, as their metabolism can influence the efficacy and safety of therapeutic agents (Khojasteh et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-phenyl-5-propan-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9(2)12-8-11(13(16)17)14-15(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHJJSFGHMQPEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556386 |

Source

|

| Record name | 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

CAS RN |

3191-87-5 |

Source

|

| Record name | 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)

![5-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B1339805.png)

![5-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1339806.png)